2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings These rings are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the imidazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazole ring can be synthesized from glyoxal and ammonia, while the thiazole ring can be formed from α-haloketones and thiourea .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The thiazole ring can interact with various biological molecules, potentially disrupting their normal function. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a five-membered ring containing two nitrogen atoms.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.
Histidine: An amino acid containing an imidazole ring, important in protein structure and function.
Uniqueness
2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both imidazole and thiazole rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to compounds containing only one of these rings.
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-7(12)5-2-13-6(10-5)4-1-8-3-9-4/h1-3H,(H,8,9)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWMNASLGCGQNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C2=NC(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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